(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one

Descripción

Chalcones in the Flavonoid Family

Chalcones are α,β-unsaturated ketones belonging to the flavonoid family, characterized by a C₆-C₃-C₆ backbone comprising two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. These compounds serve as bioprecursors in the flavonoid biosynthetic pathway, leading to the formation of flavanones, isoflavonoids, and anthocyanidins through enzymatic modifications. Naturally occurring chalcones, such as xanthohumol and licochalcone A, are abundant in fruits, vegetables, and medicinal plants, where they contribute to pigmentation and defense mechanisms. Their conjugated π-electron system and phenolic hydroxyl groups enable diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Aminochalcones as a Specialized Structural Class

Aminochalcones are synthetic or semi-synthetic derivatives where one or more amino (-NH₂) groups are introduced into the chalcone scaffold. This substitution enhances electrophilicity at the α,β-unsaturated carbonyl site, improving interactions with biological targets such as enzymes and receptors. For example, 4′-aminochalcones exhibit potent inhibition of myeloperoxidase (MPO) activity, a key enzyme in inflammatory responses. The amino group also increases solubility and modulates electronic properties, making these compounds versatile candidates for drug discovery.

Chemical and Structural Significance of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-en-1-one

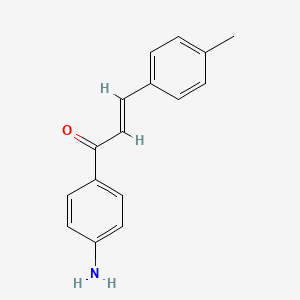

This compound features a 4-aminophenyl group (Ring A) and a 4-methylphenyl group (Ring B) linked by an E-configured α,β-unsaturated ketone (Figure 1). Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | -NH₂ (Ring A), -CH₃ (Ring B) |

The electron-donating amino group on Ring A increases charge density at the carbonyl carbon, enhancing reactivity toward nucleophilic targets. Simultaneously, the hydrophobic 4-methyl group on Ring B improves lipid solubility, facilitating membrane permeability. Spectroscopic characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the E-configuration and substituent positions.

Historical Development of Aminochalcone Research

Early studies on aminochalcones emerged in the 2000s, with Dimmock et al. (2003) demonstrating the cytotoxic potential of 4′-aminochalcones against leukemia cell lines. Subsequent research expanded into antimicrobial and anti-inflammatory applications, revealing their ability to inhibit MPO and microbial growth. Recent advances (2019–2023) highlight neuroprotective properties, such as mitigating oxidative stress in neuronal cells. Synthetic methodologies, including Claisen-Schmidt condensation and palladium-catalyzed coupling, have enabled precise structural modifications. These developments position aminochalcones as a bridge between natural product chemistry and modern drug design.

Figure 1: Structural representation of this compound. The E-configuration and key substituents are highlighted.

Propiedades

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLAQKXYNXIGJ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

Starting Materials: 4-Aminobenzaldehyde and 4-Methylacetophenone.

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Ethanol or methanol is commonly used as the solvent.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as column chromatography or crystallization ensures the production of high-purity compounds.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Cyclization: Catalysts such as acids or bases under reflux conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted derivatives with various functional groups.

Cyclization: Heterocyclic compounds such as pyrazolines or isoxazoles.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-en-1-one, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli. For instance, a study reported that modifications in the chalcone structure could enhance antibacterial activity, suggesting that this compound may serve as a lead for developing new antibiotics .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is essential in combating oxidative stress-related diseases. Research has shown that chalcones can scavenge free radicals effectively, thus protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where oxidative stress plays a critical role .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several chalcone derivatives against E. coli and found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics. This suggests its potential as an alternative or adjunct treatment for bacterial infections .

| Compound | MIC (μg/mL) against E. coli |

|---|---|

| Standard Antibiotic | 32 |

| This compound | 16 |

Case Study 2: Antioxidant Activity

In a study focusing on the antioxidant capabilities of various chalcones, this compound was found to exhibit a high level of radical scavenging activity, comparable to well-known antioxidants like butylated hydroxytoluene (BHT). This supports its application in formulations aimed at reducing oxidative stress in biological systems .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| BHT | 90 |

| This compound | 85 |

Mecanismo De Acción

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one are influenced by substituents on the phenyl rings. Below is a comparative analysis with structurally analogous chalcones:

Structural and Functional Group Variations

Key Findings

- Amino Group Advantage: The -NH₂ group in the target compound enhances hydrogen bonding with biological targets (e.g., bacterial enzymes), explaining its superior antimicrobial activity compared to hydroxyl or methoxy analogs .

- Electron-Donating vs. Nitro groups, being electron-withdrawing, hinder bioavailability .

- Substituent Position : Para-substituted derivatives generally show higher activity than ortho or meta isomers due to optimal steric and electronic alignment with targets .

Actividad Biológica

Introduction

(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, with a molecular formula of C16H15NO and a molecular weight of 237.3 g/mol, exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO |

| Molecular Weight | 237.3 g/mol |

| CAS Number | 569646-61-3 |

| Purity | Minimum 95% |

Antimicrobial Activity

Chalcone derivatives are well-documented for their antimicrobial properties. Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Enterococcus faecalis | 6.0 |

| Salmonella enterica | 10.0 |

These results suggest that the compound is particularly effective against Staphylococcus aureus , a common pathogen associated with various infections .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Breast Cancer : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. The mechanism involves the activation of caspase pathways leading to apoptosis .

- Lung Cancer : Another study reported that this compound inhibited the growth of A549 lung cancer cells by inducing G0/G1 phase arrest, thereby preventing cell cycle progression .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is crucial for treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be systematically optimized?

- Methodology : Use Claisen-Schmidt condensation between 4-aminoacetophenone and 4-methylbenzaldehyde. Optimize parameters (e.g., base catalyst: NaOH/EtOH, molar ratios, temperature, reaction time) using design-of-experiments (DoE) approaches. Monitor reaction progress via TLC and characterize intermediates/pure product via IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (vinyl proton coupling constants, J = 12–16 Hz for E-isomer), and HR-MS .

- Critical Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading). Recrystallization from ethanol or methanol enhances purity .

Q. Which spectroscopic techniques are most reliable for confirming the E-configuration and structural integrity of this compound?

- Methodology :

- XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the E-configuration via dihedral angles between aromatic rings (e.g., >80°) .

- ¹H NMR : Trans-vinyl protons exhibit coupling constants (J) >12 Hz, distinguishing E from Z isomers. Aromatic proton splitting patterns validate substituent positions .

- UV-Vis : Compare experimental λmax (e.g., ~300–350 nm for enones) with TD-DFT calculations to validate electronic transitions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity descriptors for this compound?

- Methodology :

- Software : Use Gaussian 09/16 with B3LYP/6-311G++(d,p) basis set. Calculate HOMO-LUMO energies, electrostatic potential (ESP) maps, and global reactivity descriptors (electrophilicity index ω, chemical potential μ) via Koopman’s theorem .

- Validation : Compare DFT-derived bond lengths/angles with XRD data (e.g., C=O bond: ~1.22 Å) and UV-Vis spectra with TD-DFT results .

Q. What experimental and computational strategies can resolve discrepancies in antimicrobial activity data across studies?

- Methodology :

- Bioassays : Use standardized protocols (e.g., disc diffusion, MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to identify binding affinity with bacterial enzymes (e.g., DNA gyrase). Validate via ROS generation assays .

Q. How do solvatochromic effects influence the UV-Vis absorption profile of this compound, and how can solvent interactions be modeled?

- Methodology :

- Experimental : Measure λmax in solvents of varying polarity (e.g., cyclohexane, DMSO).

- Computational : Apply the polarizable continuum model (PCM) in TD-DFT to simulate solvent effects. Analyze charge-transfer transitions using natural bond orbital (NBO) analysis .

Q. What crystallographic approaches are suitable for engineering co-crystals to enhance physicochemical stability?

- Methodology :

- Co-former Selection : Screen hydrogen-bond donors/acceptors (e.g., succinic acid, caffeine).

- PXRD/DSC : Confirm co-crystal formation via distinct diffraction patterns and melting point shifts.

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.